二十碳五烯酰羟色胺

描述

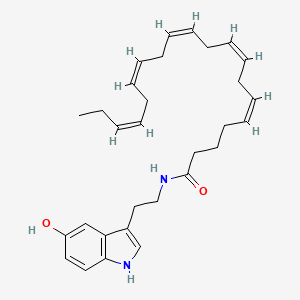

Eicosapentaenoyl Serotonin (EPA-5-HT) is an N-acyl serotonin, a novel lipid present in the gut . It is a hybrid molecule patterned after arachidonoyl serotonin . Arachidonoyl serotonin is a dual antagonist of fatty acid amide hydrolase (FAAH) and the transient receptor potential vanilloid-type 1 (TRPV1) channel, reducing both acute and chronic peripheral pain .

Synthesis Analysis

The synthesis of serotonin begins with the essential amino acid tryptophan, which undergoes hydroxylation to 5-hydroxy-L-tryptophan (5-HTP) and decarboxylation to 5-hydroxytryptamine (5-HT) . The hydroxylation reaction requires tryptophan hydroxylase, which is considered the rate-limiting enzyme of serotonin production . The effects of replacing the arachidonoyl portion with eicosapentaenoic acid have not been studied .

Molecular Structure Analysis

Eicosapentaenoyl Serotonin is a hybrid molecule patterned after arachidonoyl serotonin . The molecular formula of Eicosapentaenoyl Serotonin is C30H40N2O2 .

Chemical Reactions Analysis

The majority of serotonin is intracellular, allowing for relatively tight control of its concentration . Serotonin is stored in intracellular vesicles, enters the synaptic cleft after neuron depolarization, then binds to G-protein coupled receptors (GPCRs) on either the presynaptic or postsynaptic membrane .

Physical And Chemical Properties Analysis

The molecular weight of Eicosapentaenoyl Serotonin is 460.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 16 .

科学研究应用

Summary of the Application

Eicosapentaenoyl Serotonin has been used in research investigating the effects of serotonin on human induced-pluripotent stem cell-derived neural cells, with a focus on understanding depression and its link to serotonin dysregulation .

Methods of Application or Experimental Procedures

The study involved chronic serotonin treatment on induced-pluripotent stem cell-derived astrocytes and neurons from healthy controls and two case study patients .

Results or Outcomes

The results revealed that serotonin altered the expression of genes related to mitochondrial function and dynamics in neurons and had an equalizing effect on calcium homeostasis in astrocytes . Serotonin significantly decreased cytosolic and mitochondrial calcium in neurons . It was observed that serotonin depolarized the resting membrane potential, increased both sodium and potassium current density and ultimately improved the overall excitability of neurons .

2. Application in Inflammation and Immune Response Research

Summary of the Application

Eicosapentaenoyl Serotonin, specifically N-Eicosapentaenoyl Dopamine, a conjugate of dopamine and eicosapentaenoic acid (EPA), has been studied for its anti-inflammatory properties in mouse and human macrophages .

Methods of Application or Experimental Procedures

The study tested the immune-modulatory properties of N-Eicosapentaenoyl Dopamine in mouse RAW 264.7 and human THP-1 macrophages stimulated with lipopolysaccharide (LPS) .

Results or Outcomes

N-Eicosapentaenoyl Dopamine suppressed the production of monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in both cell lines, and nitric oxide (NO), and macrophage-inflammatory protein-3α (MIP3A) in RAW 264.7 macrophages . At a transcriptional level, it attenuated cyclooxygenase-2 (COX-2) expression in both cell lines and that of MCP-1, IL-6, and interleukin-1β (IL-1β) in THP-1 macrophages .

3. Application in Lipid Biochemistry

Summary of the Application

Eicosapentaenoyl Serotonin is used in the research area of Lipid Biochemistry . This field involves the study of the structure, function, and biological pathways of lipids in cells and tissues. The specific application of Eicosapentaenoyl Serotonin in this field is not detailed in the source.

Results or Outcomes

4. Application in Endocannabinoid Research

Summary of the Application

Eicosapentaenoyl Serotonin is used in the research area of Endocannabinoid Research . This field involves the study of endocannabinoids and endocannabinoid-like molecules. The specific application of Eicosapentaenoyl Serotonin in this field is not detailed in the source.

Results or Outcomes

5. Application in Pain Research

Summary of the Application

Eicosapentaenoyl Serotonin is used in the research area of Pain Research . This field involves the study of the mechanisms of pain and the development of methods for pain relief. The specific application of Eicosapentaenoyl Serotonin in this field is not detailed in the source.

Results or Outcomes

6. Application in Glucagon-like Peptide-1 Secretion and FAAH Activity Inhibition

Summary of the Application

Eicosapentaenoyl Serotonin has been studied for its ability to inhibit glucagon-like peptide-1 secretion and Fatty Acid Amide Hydrolase (FAAH) activity .

Methods of Application or Experimental Procedures

The study involved testing the effects of Eicosapentaenoyl Serotonin on glucagon-like peptide-1 secretion and FAAH activity .

Results or Outcomes

Preliminary data showed that Eicosapentaenoyl Serotonin and several other serotonin conjugates are able to inhibit glucagon-like peptide-1 secretion and FAAH activity in vitro .

未来方向

Omega-3 polyunsaturated fatty acids (PUFAs) can play important roles in maintaining mental health and resistance to stress, and omega-3 PUFAs supplementation can display beneficial effects on both the prevention and treatment of depressive disorders . The roles of odorant receptors (ORs), and those of fatty acid conjugates in the gut are emerging research lines .

属性

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPAMQYLBIIZHL-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eicosapentaenoyl Serotonin | |

CAS RN |

199875-71-3 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-5,8,11,14,17-eicosapentaenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)

![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)

![N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)

![(2s,4r)-1-((s)-2-(7-(4-((r)-3-((4-(N-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B607219.png)